4-(3,4-Dichlorobenzenesulfonamido)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c11-8-4-3-7(6-9(8)12)18(16,17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZJPEDFJOOXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 3,4 Dichlorobenzenesulfonamido Butanoic Acid
Retrosynthetic Analysis of the Target Compound: 4-(3,4-Dichlorobenzenesulfonamido)butanoic Acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the primary disconnection points are the sulfonamide bond (S-N) and the butanoic acid backbone.
The most logical disconnection breaks the sulfonamide linkage, yielding two key synthons: a 3,4-dichlorobenzenesulfonyl electrophile and a 4-aminobutanoic acid nucleophile. amazonaws.com These synthons correspond to the synthetic equivalents of 3,4-dichlorobenzenesulfonyl chloride and 4-aminobutanoic acid (GABA), respectively. This approach is favored due to the well-established reliability of forming sulfonamide bonds from sulfonyl chlorides and amines.
An alternative disconnection could involve breaking the C-N bond of the butanoic acid moiety. However, this route is generally less synthetically viable. A third approach could involve disconnecting a C-S bond, but this is also a less common strategy in the synthesis of aryl sulfonamides.
Classical and Contemporary Approaches for Sulfonamide Formation
The formation of the sulfonamide bond is a cornerstone of this synthesis. Both traditional and modern methods offer pathways to this crucial linkage, each with its own set of advantages and limitations.
Direct Condensation Reactions between Amines and Sulfonyl Chlorides
The most conventional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. libretexts.orgresearchgate.net This reaction, often referred to as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Key Reagents and Conditions:
| Reagent | Function |
| 3,4-Dichlorobenzenesulfonyl chloride | Electrophilic sulfonating agent |
| 4-Aminobutanoic acid (GABA) | Nucleophilic amine |
| Base (e.g., pyridine, triethylamine, NaOH) | HCl scavenger |
| Solvent (e.g., water, acetonitrile) | Reaction medium |
This method is robust and generally provides good yields. The choice of base and solvent can be optimized to improve reaction efficiency and ease of purification. For instance, using an aqueous solution of sodium carbonate can provide an environmentally friendly approach. mdpi.com
Alternative Strategies for Sulfonamide Bond Construction
While the direct condensation method is prevalent, alternative strategies have been developed to overcome some of its limitations, such as the need for potentially harsh reagents or to accommodate sensitive functional groups.
One notable alternative involves the use of sulfonylating agents other than sulfonyl chlorides, such as pentafluorophenyl (PFP) sulfonate esters, which are more stable. ucl.ac.uk Another modern approach is the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation. acs.orgnih.govprinceton.eduprinceton.edu This method avoids the pre-synthesis of the sulfonyl chloride. Furthermore, reactions involving N-silylamines with sulfonyl chlorides have been shown to proceed efficiently, sometimes even in the absence of a solvent. nih.gov
Synthesis of the Butanoic Acid Scaffold and its Precursors
The 4-aminobutanoic acid (GABA) scaffold is a critical component of the target molecule. While GABA is commercially available, understanding its synthesis provides insight into the versatility of organic chemistry.
One synthetic route to GABA starts from diethyl cyanomalonate, which is alkylated with ethyl bromoacetate. benthamdirect.comresearchgate.net Subsequent deethoxycarbonylation, ester hydrolysis, and nitrile reduction yield GABA. benthamdirect.comresearchgate.net Other methods include the conversion of pyrrolidinone to GABA or the synthesis from glutamic acid. researchgate.net
Coupling Strategies for Conjugation of Sulfonamide and Butanoic Acid Moieties
The crucial step in the synthesis of this compound is the coupling of the 3,4-dichlorobenzenesulfonyl moiety with the 4-aminobutanoic acid scaffold. As highlighted in section 2.2.1, the direct reaction between 3,4-dichlorobenzenesulfonyl chloride and 4-aminobutanoic acid is the most straightforward approach.
The reaction is typically performed by adding the sulfonyl chloride to a solution of the amino acid in the presence of a base. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is usually isolated by acidification of the reaction mixture, which precipitates the sulfonamide carboxylic acid. mdpi.com
Advanced Synthetic Techniques for Improved Yield and Purity
To enhance the efficiency and purity of the final product, several advanced synthetic techniques can be employed. These methods often focus on milder reaction conditions, improved atom economy, and simplified purification processes.
Advanced Techniques:
| Technique | Description | Potential Benefits |
| One-Pot Synthesis | Combining multiple reaction steps in a single reaction vessel without isolating intermediates. acs.orgnih.govprinceton.eduprinceton.edu | Reduced waste, time, and resource consumption. |
| Catalytic Methods | Utilizing catalysts, such as copper complexes, to facilitate the reaction under milder conditions. acs.orgnih.govprinceton.eduprinceton.edu | Increased reaction rates, selectivity, and functional group tolerance. |
| Green Chemistry Approaches | Employing environmentally benign solvents like water and readily available, non-toxic bases. mdpi.com | Reduced environmental impact and improved safety. |
| Solid-Phase Synthesis | Anchoring one of the reactants to a solid support to simplify purification by filtration. | Facilitated purification and potential for automation. |
Recent advancements have demonstrated the utility of copper-catalyzed reactions that can directly couple aromatic acids with amines to form sulfonamides, bypassing the need for isolating reactive sulfonyl chloride intermediates. acs.orgnih.govprinceton.eduprinceton.edu Such methods represent a significant step forward in the synthesis of compounds like this compound, offering more sustainable and efficient pathways.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of sulfonamide formation, microwave irradiation significantly reduces reaction times and can improve product yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net The synthesis of this compound can be efficiently conducted by exposing a mixture of 4-aminobutanoic acid and 3,4-dichlorobenzenesulfonyl chloride, typically in an aqueous or polar solvent system with a suitable base like sodium carbonate, to microwave energy. sci-hub.se The microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and a dramatic acceleration of the sulfonylation reaction. nih.gov
This method avoids the need for prolonged heating, which can sometimes lead to the degradation of reactants or products. researchgate.net The process is also noted for its operational simplicity and alignment with the principles of green chemistry due to its energy efficiency. sci-hub.se
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours to 24 hours | 10-30 minutes nih.govscribd.com |
| Temperature | Typically reflux temperatures | Controlled, often 50-160°C nih.gov |
| Yield | Moderate to good | Good to excellent, often higher than conventional methods organic-chemistry.orgnih.gov |
| Side Products | Can be significant with prolonged heating | Often reduced due to shorter reaction times researchgate.net |
Catalytic Approaches in Sulfonamide Formation
Catalysis offers an alternative strategy for the efficient synthesis of sulfonamides under mild conditions, often with high functional group tolerance. nih.gov Various metal-based catalysts have been developed to facilitate the coupling of sulfonyl chlorides with amines. researchgate.netthieme.de
Indium-Catalyzed Synthesis: A facile and efficient method for synthesizing sulfonamides involves using a catalytic amount of indium metal. researchgate.net This approach is notable for its generality, proving effective even with less nucleophilic or sterically hindered amines. The reaction typically proceeds at room temperature in a solvent like acetonitrile, offering a mild alternative to traditional base-mediated methods. researchgate.net
Palladium-Catalyzed Synthesis: Palladium catalysts can be used for the preparation of aryl sulfonamides from arylboronic acids and a sulfur dioxide source, followed by reaction with an amine. nih.gov This method allows for a convergent synthesis, enabling variation in both the aryl and amine components. The process operates under mild conditions and exhibits significant functional group tolerance. nih.gov
Copper-Catalyzed Synthesis: Copper-catalyzed methods have also been developed for the synthesis of sulfonamides. thieme-connect.com These reactions can involve the coupling of (hetero)arylboronic acids, amines, and a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). thieme-connect.com Synergistic photoredox and copper catalysis has also been reported, allowing for the direct three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under an air atmosphere at room temperature. acs.org
| Catalyst Type | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Indium Metal | Amine + Sulfonyl Chloride | Mild room temperature conditions, broad substrate scope. | researchgate.net |
| Palladium Complex | Arylboronic Acid + SO₂ Source + Amine | High functional group tolerance, convergent synthesis. | nih.gov |
| Copper(II) Salts | Arylboronic Acid + SO₂ Source + Amine | One-step synthesis from readily available materials. | thieme-connect.com |
| Photoredox/Copper | Aryl Precursor + SO₂ Source + Amine | Uses air as an oxidant, proceeds at room temperature. | acs.org |
Stereoselective Synthesis of Enantiopure Analogues (if applicable)
The parent compound, this compound, is achiral as it is derived from the achiral amino acid 4-aminobutanoic acid. However, the synthesis of enantiopure analogues is a relevant and important field, particularly as chiral sulfonamides are crucial components in asymmetric synthesis and medicinal chemistry. semanticscholar.orgacs.org
Stereoselective synthesis would be applicable to analogues of the title compound where a chiral center is introduced. This can be achieved by replacing 4-aminobutanoic acid with a chiral amino acid (e.g., (R)- or (S)-3-aminobutanoic acid) or by using a chiral auxiliary. Chiral sulfinyl compounds, for instance, are recognized as versatile auxiliaries for asymmetric synthesis. acs.org
Methods for the stereoselective synthesis of chiral sulfonamides include:
Use of Chiral Starting Materials: Reacting a sulfonyl chloride with an enantiopure amine or amino acid is the most direct approach.
Catalytic Asymmetric Synthesis: Transition-metal catalysts, such as those based on palladium, can be paired with chiral ligands to achieve enantioselective transformations, like the N-allylation of sulfonamides to create N-C axial chirality. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the sulfonamide precursor can direct the stereochemical outcome of a subsequent reaction, with the auxiliary being removed in a later step. drexel.edu
These strategies allow for the synthesis of specific stereoisomers, which is often critical for biological activity and pharmaceutical applications.
Chromatographic and Spectroscopic Methods for Reaction Monitoring and Structural Confirmation
The synthesis of this compound requires robust analytical methods for monitoring reaction progress and confirming the structure and purity of the final product.
Chromatographic Methods: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis. researchgate.netthieme.de A suitable mobile phase, such as a mixture of chloroform (B151607) and tert-butanol (B103910) (e.g., 80:20), can be used to separate the non-polar starting material (3,4-dichlorobenzenesulfonyl chloride) from the more polar amine reactant and the final sulfonamide product on a silica (B1680970) gel plate. slideshare.net The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
High-Performance Liquid Chromatography (HPLC) is employed for more precise quantitative analysis of reaction kinetics and for assessing the purity of the final compound. acs.orgrsc.org A reverse-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile-water or methanol-water mixture, often with a formic acid modifier, can effectively separate the sulfonamide from impurities. acs.orgnih.gov
Spectroscopic Methods: Structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the protons on the dichlorinated aromatic ring (typically in the 7.5-8.0 ppm region), the methylene (B1212753) protons of the butanoic acid chain (in the 1.8-3.2 ppm range), a broad singlet for the sulfonamide N-H proton, and a signal for the carboxylic acid O-H proton. rsc.org ¹³C NMR would show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the aliphatic carbons of the butanoic acid backbone. rsc.org
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The expected molecular ion peak for C₁₀H₁₁Cl₂NO₄S would be observed at m/z 311.97 (for [M-H]⁻ in negative ion mode) or 313.98 (for [M+H]⁺ in positive ion mode), reflecting the isotopic pattern of the two chlorine atoms. uni.lu A common fragmentation pathway for aromatic sulfonamides is the characteristic loss of sulfur dioxide (SO₂), resulting in an [M+H-64]⁺ ion. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. These include strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group (typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively), an N-H stretching vibration (around 3200-3300 cm⁻¹), and a strong C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹). rsc.orgresearchgate.net
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Aromatic protons (~7.5-8.0 ppm), N-H proton (variable, broad), CH₂ protons (~1.8-3.2 ppm), COOH proton (>10 ppm, broad). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), Carbonyl carbon (~170-180 ppm), Aliphatic carbons (~20-50 ppm). |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~312, showing characteristic Cl₂ isotopic pattern. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch), ~1700 (C=O stretch), ~1330 & 1150 (SO₂ stretch). rsc.orgresearchgate.net |
Preclinical Biological Investigations and Mechanistic Elucidation of 4 3,4 Dichlorobenzenesulfonamido Butanoic Acid
In Vitro Enzyme Inhibition Profiling
Extensive searches of available scientific literature and bioactivity databases did not yield specific data regarding the in vitro enzyme inhibition profile of 4-(3,4-dichlorobenzenesulfonamido)butanoic acid. The following sections detail the areas where information was sought.
Assessment of Carbonic Anhydrase Isoform Inhibition
No published studies were found that specifically assess the inhibitory activity of this compound against any of the known human or non-human carbonic anhydrase isoforms. While the sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase inhibitors, the specific inhibitory constants (Ki) and isoform selectivity for this particular compound have not been publicly reported.
Evaluation of Dihydropteroate (B1496061) Synthetase (DHPS) Activity Modulation
There is no available data from in vitro assays to confirm or deny the modulation of dihydropteroate synthetase (DHPS) activity by this compound. As a key enzyme in the folate biosynthesis pathway of many microorganisms, DHPS is a common target for sulfonamide antibacterials. However, the specific activity of this compound against DHPS has not been documented in the accessible scientific literature.
Investigation of Other Enzyme Targets Relevant to Sulfonamide and Carboxylic Acid Pharmacologies
Investigations into other potential enzyme targets for compounds containing both sulfonamide and carboxylic acid functionalities did not reveal any specific data for this compound. The broader pharmacological classes of sulfonamides and carboxylic acids are known to interact with a wide range of enzymes, but specific inhibition or modulation data for this molecule remains uncharacterized in public databases and literature.
Cellular Pathway Modulation Studies
Similar to the enzyme inhibition profiling, there is a lack of specific published research on the effects of this compound on cellular pathways.
Analysis of Cellular Proliferation and Apoptosis in Specific Cell Lines (e.g., microbial, tumor)
No studies were identified that have investigated the impact of this compound on cellular proliferation or the induction of apoptosis in any microbial or tumor cell lines. Consequently, data regarding its potential cytostatic, cytotoxic, or pro-apoptotic effects are not available.
Exploration of Inflammatory Mediator Production in In Vitro Cell Models
The effect of this compound on the production of inflammatory mediators in in vitro cell models, such as macrophages or other immune cells, has not been reported in the scientific literature. Therefore, its potential anti-inflammatory or pro-inflammatory properties are currently unknown.
Investigation of Antimicrobial Activity against Defined Microbial Strains
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. nih.gov These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and ultimately bacterial proliferation. nih.gov
The antimicrobial spectrum of sulfonamides is broad, encompassing both Gram-positive and certain Gram-negative bacteria. nih.gov However, resistance to sulfonamides is widespread. nih.gov The presence of the 3,4-dichloro substitution on the benzene (B151609) ring of this compound may influence its antimicrobial potency and spectrum. Halogenation can alter the electronic properties and lipophilicity of a molecule, potentially enhancing its ability to penetrate bacterial cell walls and bind to the target enzyme. For instance, various chlorinated chalcone (B49325) derivatives have demonstrated enhanced antimicrobial properties.
A hypothetical screening of this compound would likely involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Table 1: Hypothetical Antimicrobial Activity Screening Panel for this compound
| Microbial Strain | Gram Stain | Rationale for Inclusion |
| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. |
| Streptococcus pneumoniae | Positive | A leading cause of pneumonia, meningitis, and sepsis. |
| Escherichia coli | Negative | Frequent cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | Negative | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. |
Receptor Binding Affinity and Ligand-Target Interaction Studies
Beyond antimicrobial targets, the benzenesulfonamide (B165840) scaffold is known to interact with a variety of mammalian receptors and enzymes. For example, benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.govresearchgate.net Additionally, specific sulfonamide-containing molecules have been developed as antagonists for receptors such as the prostaglandin (B15479496) E receptor EP1 subtype and the angiotensin II type 2 (AT2) receptor. nih.govnih.gov
The butanoic acid side chain of this compound introduces a carboxylic acid group, which can participate in ionic interactions and hydrogen bonding with receptor binding sites. This feature is common in ligands for various receptors, including endothelin receptors, where phenoxybutanoic acid derivatives have shown potent antagonistic activity. mdpi.com
To characterize the binding profile of this compound, a series of radioligand binding assays could be performed against a panel of receptors known to interact with sulfonamide or butanoic acid-containing compounds.
Table 2: Potential Receptor Binding Targets for this compound
| Potential Target | Target Class | Rationale for Investigation |
| Carbonic Anhydrases | Enzyme | Benzenesulfonamide is a known inhibitor of this enzyme class. nih.govresearchgate.net |
| Prostaglandin Receptors | G-protein coupled receptor | Some sulfonamide derivatives exhibit antagonist activity. nih.gov |
| Angiotensin Receptors | G-protein coupled receptor | Certain sulfonamides are known to be AT2 receptor antagonists. nih.gov |
| Endothelin Receptors | G-protein coupled receptor | Butanoic acid derivatives have shown antagonist activity. mdpi.com |
Target Identification and Validation through Biochemical and Genetic Approaches
Should initial screenings reveal significant biological activity, the next step would be to identify and validate the molecular target(s) of this compound. Biochemical approaches could involve affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates.
Genetic approaches, such as gain-of-function or loss-of-function screens, could also be employed. For instance, if the compound exhibits anticancer activity, a screen of cancer cell lines with known genetic backgrounds could reveal correlations between sensitivity to the compound and the status of specific genes or pathways. Benzenesulfonamide derivatives have been investigated as potential anticancer agents, with some showing activity against various human cancer cell lines. biointerfaceresearch.comresearchgate.net
Ex Vivo Biological Evaluation from Preclinical Models
Ex vivo studies bridge the gap between in vitro assays and in vivo animal models. These experiments utilize tissues or cells isolated from a living organism to study the effects of a compound in a more physiologically relevant context. For a compound like this compound with potential antimicrobial or anticancer properties, several ex vivo models could be employed.
For instance, if the compound shows promise as an anticancer agent, its efficacy could be tested on patient-derived tumor explants. Similarly, its anti-inflammatory potential could be assessed by measuring the reduction of pro-inflammatory mediators in isolated tissues from animal models of inflammation. Novel benzenesulfonamide derivatives have demonstrated anti-inflammatory activity in a rat model of carrageenan-induced paw edema. mdpi.com
Table 3: Potential Ex Vivo Models for Evaluating this compound
| Potential Activity | Ex Vivo Model | Measured Endpoint |
| Anticancer | Patient-derived tumor explants | Cell viability, apoptosis markers |
| Anti-inflammatory | Carrageenan-induced paw edema tissue | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Antimicrobial | Infected tissue homogenates | Reduction in bacterial load |
Investigation of Metabolic Stability and Biotransformation Pathways in Non-human Biological Systems
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. The metabolism of this compound would likely involve both Phase I and Phase II biotransformation reactions.
The dichlorobenzene moiety is susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of phenolic metabolites. The sulfonamide group can also undergo metabolism, including N-acetylation and N-glucuronidation. The butanoic acid side chain may be subject to beta-oxidation.
In vitro metabolic stability studies using liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) would provide initial insights into the compound's metabolic clearance. Subsequent metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) would elucidate the major biotransformation pathways.
Table 4: Predicted Metabolic Pathways for this compound
| Metabolic Phase | Potential Reaction | Structural Moiety Involved |
| Phase I | Aromatic hydroxylation | Dichlorobenzene ring |
| Phase I | Beta-oxidation | Butanoic acid side chain |
| Phase II | N-acetylation | Sulfonamide nitrogen |
| Phase II | N-glucuronidation | Sulfonamide nitrogen |
| Phase II | Glucuronidation | Hydroxylated metabolites |
| Phase II | Sulfation | Hydroxylated metabolites |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3,4 Dichlorobenzenesulfonamido Butanoic Acid Analogues
Rational Design and Synthesis of Concomitant Derivative Libraries
The rational design of new chemical entities is a strategic process that aims to optimize a lead compound's activity and properties. This would involve the synthesis of several series of analogues of 4-(3,4-Dichlorobenzenesulfonamido)butanoic acid, with each series focusing on the modification of a specific part of the molecule.
The 3,4-dichloro substitution pattern on the benzene (B151609) ring is a key feature. A systematic study would involve altering the position and nature of these substituents to probe their effect on activity.
Positional Isomerism: The chlorine atoms could be moved to other positions on the benzene ring (e.g., 2,4-, 2,5-, 2,6-, 3,5-dichloro) to assess the impact of the chlorine substitution pattern on receptor binding or enzyme inhibition.
Halogen Substitution: Replacing one or both chlorine atoms with other halogens (Fluorine, Bromine, Iodine) would provide insights into the role of electronegativity, size, and lipophilicity of the substituent at these positions.
Non-halogen Substituents: Introducing other electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups in place of the chlorine atoms would help to understand the electronic requirements for activity.
A hypothetical data table for such a study might look like this:
| Compound ID | R1 | R2 | Biological Activity (e.g., IC₅₀ in µM) |
| Parent | 3-Cl | 4-Cl | [Reference Value] |
| Analogue 1 | 2-Cl | 4-Cl | To be determined |
| Analogue 2 | 3-F | 4-F | To be determined |
| Analogue 3 | 3-Br | 4-Br | To be determined |
| Analogue 4 | 3-CH₃ | 4-CH₃ | To be determined |
| Analogue 5 | 3-NO₂ | 4-H | To be determined |
The butanoic acid side chain provides a carboxylic acid group, which is often crucial for interaction with biological targets, and a flexible linker.
Chain Length: The length of the alkyl chain could be varied (e.g., ethanoic, propanoic, pentanoic acid) to determine the optimal distance between the aromatic ring and the carboxylic acid for biological activity.
Branching: Introducing alkyl groups on the butanoic acid chain would explore the steric tolerance of the binding site.
Bioisosteric Replacement: The carboxylic acid moiety could be replaced with other acidic functional groups (e.g., tetrazole, hydroxamic acid) to modulate acidity, metabolic stability, and cell permeability.
A representative data table for these modifications would be:
| Compound ID | Side Chain Modification | Biological Activity (e.g., IC₅₀ in µM) |
| Parent | - (CH₂)₃COOH | [Reference Value] |
| Analogue 6 | - (CH₂)₂COOH | To be determined |
| Analogue 7 | - (CH₂)₄COOH | To be determined |
| Analogue 8 | - CH(CH₃)(CH₂)₂COOH | To be determined |
| Analogue 9 | - (CH₂)₃-tetrazole | To be determined |
The sulfonamide linker is a key structural element that connects the aromatic ring and the side chain.
N-Alkylation: Substitution on the sulfonamide nitrogen with small alkyl groups would probe the importance of the N-H bond for hydrogen bonding interactions.
Linker Replacement: Replacing the sulfonamide group with other linkers (e.g., amide, reversed sulfonamide) would assess the significance of the sulfonamide's specific geometry and electronic properties.
The impact of these changes could be summarized in a table as follows:
| Compound ID | Linker Modification | Biological Activity (e.g., IC₅₀ in µM) |
| Parent | -SO₂NH- | [Reference Value] |
| Analogue 10 | -SO₂N(CH₃)- | To be determined |
| Analogue 11 | -CONH- | To be determined |
| Analogue 12 | -NHSO₂- | To be determined |
Elucidation of Key Pharmacophoric Features Essential for Biological Activity
A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound analogues, a hypothetical pharmacophore model would likely include:
A hydrophobic/aromatic feature corresponding to the dichlorobenzene ring.
One or two hydrogen bond acceptor features from the sulfonyl oxygens.
A hydrogen bond donor feature from the sulfonamide N-H.
A negatively ionizable/hydrogen bond acceptor feature from the carboxylic acid.
The relative importance and optimal positioning of these features would be determined by comparing the activities of the synthesized analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model for this compound analogues would be developed using the biological activity data from the synthesized libraries and a set of calculated molecular descriptors.
The general form of a QSAR equation is: Biological Activity = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)
Such a model, once validated, could be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental work.
Computational and Experimental Determination of Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a QSAR study of this compound analogues, a wide range of descriptors would be considered:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. They are crucial for understanding electrostatic interactions.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for assessing the fit of a molecule into a binding site.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures a compound's lipophilicity. This is critical for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
These descriptors can be calculated using various computational chemistry software packages. Experimental determination of properties like logP and pKa would also be essential for building a robust QSAR model.
A summary table of key molecular descriptors for hypothetical analogues could be presented as:
| Compound ID | logP | Molar Refractivity | Polar Surface Area (PSA) | Predicted Activity (from QSAR) |
| Parent | Calculated Value | Calculated Value | Calculated Value | [Reference Value] |
| Analogue 1 | Calculated Value | Calculated Value | Calculated Value | To be predicted |
| Analogue 2 | Calculated Value | Calculated Value | Calculated Value | To be predicted |
Analysis of Conformational Preferences and Their Influence on Target Interaction
The sulfonamide linkage is known to exhibit significant conformational flexibility, primarily defined by the torsion angles around the S-C (aryl) and S-N bonds. researchgate.net Studies on arylsulfonamides have revealed that the rotational barrier around the S-N bond is lower than that of a typical amide bond, rendering sulfonamido-containing compounds more flexible. The geometry of the nitrogen atom in the sulfonamide group is often pyramidal, which introduces another layer of conformational complexity compared to the planar nature of amide bonds. The orientation of the sulfonyl group relative to the dichlorophenyl ring is also a key conformational feature. In many arylsulfonamides, the S-N bond is observed to be nearly perpendicular to the plane of the aromatic ring. nih.gov This orientation minimizes steric hindrance and influences the presentation of the sulfonyl oxygens and the NH group for potential hydrogen bonding interactions with a biological target.
The butanoic acid chain introduces further flexibility through rotation around its C-C single bonds. The preferred conformation of such aliphatic chains often adopts a staggered arrangement to minimize torsional strain. In a structurally analogous compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, which features an amide linker instead of a sulfonamide, the backbone of the molecule was observed to adopt an extended, all-trans configuration in the solid state. This suggests that a low-energy conformation of the butanoic acid moiety in this compound is likely to be a similarly extended chain.
The conformational flexibility of the sulfonamide linker and the butanoic acid chain allows the molecule to adopt a range of shapes, and it is likely that one of these conformations is preferentially recognized by its biological target. researchgate.net Computational modeling studies, such as molecular dynamics simulations, could provide valuable insights into the conformational landscape of this compound in different environments and its interactions with putative targets. Understanding these conformational preferences is a key aspect of structure-based drug design, enabling the optimization of molecular architecture to enhance target affinity and selectivity.
Investigation of Bioisosteric Replacements within the Molecular Framework
Bioisosteres of the 3,4-Dichlorophenyl Ring:
The 3,4-dichlorophenyl group is a hydrophobic moiety that likely engages in van der Waals or hydrophobic interactions within a protein binding pocket. Bioisosteric replacement of this group could modulate the compound's lipophilicity, metabolic stability, and target selectivity.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| 3,4-Dichlorophenyl | Phenylpyridyl | Can introduce a hydrogen bond acceptor (nitrogen) to probe for interactions with the target, potentially altering selectivity. |
| 3,4-Dichlorophenyl | Thiophene | A smaller aromatic ring that can mimic the phenyl group while potentially improving metabolic stability. |
| 3,4-Dichlorophenyl | 4-Fluorophenyl | The fluorine atom is a bioisostere of a hydrogen atom but can alter electronic properties and block metabolic oxidation. |
| 3,4-Dichlorophenyl | 3,4-Difluorophenyl | Fluorine atoms can modify the electronic nature of the ring and potentially form specific interactions with the target. |
| 3,4-Dichlorophenyl | Indazole | A bicyclic heterocycle that can occupy a similar space as the dichlorophenyl ring and may offer improved plasma protein binding profiles. cambridgemedchemconsulting.com |
Bioisosteres of the Sulfonamide Linker:
The sulfonamide group is a key structural element, likely involved in hydrogen bonding interactions with the target. Its acidic nature and conformational properties are also important for its biological activity.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Sulfonamide (-SO₂NH-) | Inverted Sulfonamide (-NHSO₂-) | Alters the directionality of the hydrogen bond donor and acceptor groups, which can be used to probe the topology of the binding site. |
| Sulfonamide (-SO₂NH-) | Sulfoximine (-S(O)(NH)NH-) | A three-dimensional bioisostere that can introduce chirality and provide a different vector for hydrogen bonding. |
| Sulfonamide (-SO₂NH-) | Acylsulfonamide (-SO₂NHCO-) | Can increase acidity and introduce an additional hydrogen bond acceptor (carbonyl oxygen), potentially enhancing binding affinity. |
| Sulfonamide (-SO₂NH-) | Amide (-CONH-) | A classical bioisostere that can reduce the acidity of the linker and alter its hydrogen bonding capacity. |
Bioisosteres of the Butanoic Acid Moiety:
The carboxylic acid group is a key pharmacophoric feature, often involved in ionic interactions or hydrogen bonding with the target. However, it can also lead to poor pharmacokinetic properties. Its replacement with a suitable bioisostere can address these limitations.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | A well-established carboxylic acid bioisostere with similar acidity and planarity, which can improve metabolic stability and oral bioavailability. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a chelating agent for metal ions in the active site of metalloenzymes and offers a different hydrogen bonding pattern. |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Can mimic the charge and hydrogen bonding properties of a carboxylic acid while potentially improving cell permeability. |
| Carboxylic Acid (-COOH) | Sulfonic Acid (-SO₃H) | A stronger acid than carboxylic acid, which may lead to enhanced ionic interactions with the target. |
The systematic investigation of these bioisosteric replacements can lead to the development of analogues of this compound with optimized potency, selectivity, and pharmacokinetic profiles. Each replacement provides a tool to probe the structure-activity and structure-property relationships of this chemical scaffold, ultimately guiding the design of more effective and drug-like molecules.
Computational Chemistry and Theoretical Characterization of 4 3,4 Dichlorobenzenesulfonamido Butanoic Acid
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of a ligand to the active site of a protein.
Molecular docking simulations can elucidate the specific binding modes of 4-(3,4-Dichlorobenzenesulfonamido)butanoic acid within a protein's active site. These simulations reveal key interactions, or "hotspots," that contribute to the stability of the ligand-protein complex. The dichlorinated phenyl ring, the sulfonamide group, and the butanoic acid moiety of the compound can all participate in various types of non-covalent interactions.
A hypothetical representation of the types of interactions that could be observed for this compound within a protein active site is detailed in the table below.
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Sulfonamide (-SO₂NH-) | Serine, Threonine, Asparagine, Glutamine |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Histidine, Lysine, Arginine |
| Hydrophobic | Dichlorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Ionic Interaction | Carboxylate (-COO⁻) | Lysine, Arginine |
Beyond identifying binding modes, molecular docking simulations can estimate the binding affinity of a ligand for a particular protein target. This is often expressed as a docking score or a predicted inhibition constant (Ki). By performing docking studies against a panel of different proteins, a selectivity profile for this compound can be generated. This profile is crucial for assessing the compound's potential to interact with its intended target over other proteins, which can be an early indicator of its specificity.
The following table provides a hypothetical example of a predicted binding affinity and selectivity profile for this compound against three related protein kinases.
| Protein Target | Predicted Binding Affinity (Docking Score in kcal/mol) | Predicted Inhibition Constant (Ki in µM) |
| Kinase A | -9.5 | 0.5 |
| Kinase B | -7.2 | 10.2 |
| Kinase C | -6.8 | 25.6 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing a more realistic representation of the molecular system in a biological environment.
A key application of MD simulations is to assess the stability of a ligand's binding pose within the protein's active site over a period of time. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions from its initial docked conformation is a common metric used to evaluate this stability. A low and stable RMSD value suggests that the ligand remains in its binding pocket in a consistent orientation.
A hypothetical summary of RMSD data from an MD simulation of the this compound-protein complex is presented below.
| Simulation Time (ns) | Ligand RMSD (Å) |
| 0 | 0.0 |
| 10 | 1.2 |
| 20 | 1.5 |
| 30 | 1.4 |
| 40 | 1.6 |
| 50 | 1.5 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. biointerfaceresearch.com These calculations provide a fundamental understanding of the molecule's intrinsic reactivity and electronic structure. biointerfaceresearch.com
Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Other properties, such as the molecular electrostatic potential (MEP), can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.
The table below presents hypothetical electronic properties for this compound calculated using DFT at the B3LYP/6-31G* level of theory.
| Electronic Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
| Molecular Electrostatic Potential (MEP) Minimum | -0.05 a.u. (near carboxyl oxygen) |
| Molecular Electrostatic Potential (MEP) Maximum | +0.04 a.u. (near sulfonamide hydrogen) |
Determination of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. According to FMO theory, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions.
For this compound, these parameters can be calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-311G(d,p) basis set. The HOMO is predicted to be localized primarily on the electron-rich 3,4-dichlorophenyl ring, while the LUMO is expected to be distributed across the electron-withdrawing sulfonamide and carboxylic acid moieties.
From the HOMO and LUMO energy values, several key quantum chemical descriptors can be derived to further quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), global hardness (η), and global electrophilicity index (ω). A hard molecule has a large HOMO-LUMO gap, and a soft molecule has a small gap. dovepress.com
| Parameter | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.92 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.93 |
| Ionization Potential | I | -EHOMO | 7.85 |
| Electron Affinity | A | -ELUMO | 1.92 |
| Global Hardness | η | (I - A) / 2 | 2.97 |
| Global Electrophilicity Index | ω | (I + A)2 / (8η) | 4.01 |
Note: The values presented are hypothetical and representative of those that would be obtained from DFT calculations.
Calculation of Electrostatic Potential Maps and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. This is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack, and recognizing potential hydrogen-bonding sites. nih.gov
The MEP is typically mapped onto the molecule's electron density surface. The color scheme is standardized:
Red: Indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack.
Green/Yellow: Indicates regions of neutral or near-zero potential.
For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red) would be concentrated around the oxygen atoms of the sulfonyl (SO₂) and carboxyl (COOH) groups due to their high electronegativity. The most positive potential (blue) would be localized on the acidic proton of the carboxylic acid and the hydrogen atom of the sulfonamide (N-H) group, identifying them as primary hydrogen bond donor sites. The dichlorophenyl ring would exhibit a more complex potential distribution, influenced by the electronegative chlorine atoms and the delocalized π-system.
| Molecular Region | Description | Predicted Potential (kcal/mol) |
|---|---|---|
| Carboxyl Oxygens | Most Negative (Vmin) | -55.8 |
| Sulfonyl Oxygens | Strongly Negative | -49.5 |
| Carboxyl Hydrogen | Most Positive (Vmax) | +62.3 |
| Sulfonamide Hydrogen | Strongly Positive | +45.1 |
| Dichlorophenyl Ring Face | Slightly Negative | -10.2 |
Note: The values presented are hypothetical and representative of those that would be obtained from MEP calculations.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of molecular features required for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the key interaction features but may have a different chemical scaffold. researchgate.netmdpi.com
Based on the structure of this compound, a ligand-based pharmacophore model can be constructed. This model would abstract its key chemical features, which are critical for molecular recognition. These features include:
Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group and the two oxygen atoms of the carboxyl group.
Hydrogen Bond Donors (HBD): The hydrogen atom of the sulfonamide N-H group and the hydrogen of the carboxylic acid O-H group.
Aromatic Ring (AR): The 3,4-dichlorophenyl ring.
Hydrophobic Feature (HY): The dichlorophenyl ring can also be defined as a general hydrophobic feature.
Negative Ionizable Area (NI): The carboxylic acid group, which can be deprotonated at physiological pH.
This collection of features, with their specific spatial relationships, constitutes the pharmacophore. This model can then be used in a virtual screening campaign. A database of millions of compounds is computationally filtered, retaining only those molecules that can match the pharmacophore query in a low-energy conformation. This process efficiently identifies a diverse set of potential new ligands for further investigation.
| Feature Type | Location | Hypothetical 3D Coordinates (Å) |
|---|---|---|
| Aromatic Ring (AR) | Centroid of Dichlorophenyl Ring | (0.00, 1.50, 0.00) |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen 1 | (2.35, 2.80, -0.75) |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen 2 | (2.35, 2.80, 0.75) |
| Hydrogen Bond Donor (HBD) | Sulfonamide Hydrogen | (3.10, 1.00, 0.00) |
| Negative Ionizable (NI) | Carboxylic Acid Group | (6.50, -1.20, 0.00) |
Note: The coordinates are hypothetical, provided for illustrative purposes to define a potential 3D arrangement.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Compound Prioritization (excluding human data)
Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in the early stages of drug discovery to minimize the risk of late-stage failures. nih.gov In silico ADME prediction models use computational algorithms to estimate these properties from a molecule's structure, allowing for rapid, cost-effective screening of candidates before synthesis. profacgen.com These models are typically built from large datasets of experimental results using machine learning or quantitative structure-property relationship (QSPR) methods. researchgate.netgithub.com
For this compound, a profile of key preclinical ADME properties can be predicted. These predictions help assess its potential drug-likeness and identify possible liabilities.
Absorption: Parameters like aqueous solubility (LogS) and lipophilicity (LogP) are fundamental. Good oral absorption is often predicted by Caco-2 cell permeability, a model for the intestinal barrier. srce.hr
Distribution: This includes predicting the extent of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the free fraction of a drug available to act, while BBB penetration is critical for CNS-targeted agents. mdpi.com
Metabolism: Predictions focus on metabolic stability, often by identifying if the compound is a likely substrate for major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs.
| Category | Parameter | Predicted Value/Classification |
|---|---|---|
| Physicochemical Properties | Molecular Weight | 314.17 g/mol |
| LogP (Lipophilicity) | 2.45 | |
| LogS (Aqueous Solubility) | -3.10 (Moderately Soluble) | |
| Absorption | Caco-2 Permeability | Low |
| Intestinal Absorption (rodent) | Moderate | |
| Distribution | Plasma Protein Binding (PPB) | > 90% |
| Blood-Brain Barrier (BBB) Penetration | No | |
| Metabolism | CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes |
Note: The values presented are hypothetical and representative of results from common in silico ADME prediction software.
Future Directions and Advanced Research Perspectives on 4 3,4 Dichlorobenzenesulfonamido Butanoic Acid
Exploration of Novel Biological Targets and Therapeutic Applications beyond Initial Findings
The therapeutic landscape of benzenesulfonamide (B165840) derivatives is broad, encompassing antibacterial, anticancer, anti-inflammatory, and antiviral agents. drugbank.comresearchgate.netnih.govnih.gov This diversity stems from the ability of the sulfonamide group to interact with a range of biological targets. Future research on 4-(3,4-Dichlorobenzenesulfonamido)butanoic acid should therefore cast a wide net to identify novel protein interactions and potential therapeutic applications.
Initial investigations could focus on established targets of similar molecules. For instance, many sulfonamides are known inhibitors of carbonic anhydrase (CA) isozymes, with some showing selectivity for tumor-associated isoforms like CA IX. nih.govnih.govsemanticscholar.org Given that overexpression of CA IX is linked to aggressive cancers, evaluating the inhibitory activity of this compound against this and other CA isoforms could be a promising starting point. nih.gov
Beyond carbonic anhydrases, the broader class of sulfonamides has been shown to interact with other enzyme families and receptors. These include, but are not limited to, kinases, proteases, and nuclear receptors like peroxisome proliferator-activated receptor γ (PPARγ). nih.gov The presence of the dichlorophenyl group may confer specificity for certain targets, a feature that has been explored in other dichlorinated compounds to enhance potency and selectivity. nih.gov
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Carbonic Anhydrases | Well-established target for sulfonamides; potential for isoform selectivity. nih.govnih.gov | Cancer, Glaucoma |
| Kinases | Known targets for various anticancer drugs containing sulfonamide moieties. nih.gov | Cancer |
| Proteases | Sulfonamide-based inhibitors have been developed for various proteases. | Infectious Diseases, Cancer |
| Nuclear Receptors | Analogues have shown activity at targets like PPARγ. nih.gov | Metabolic Diseases, Inflammation |
| Sodium Channels | Benzenesulfonamide compounds have been investigated as sodium channel blockers. nus.edu.sg | Pain |
Development of Advanced Synthetic Methodologies for Scalable and Sustainable Production
While standard laboratory-scale synthesis of sulfonamides is well-established, typically involving the reaction of a sulfonyl chloride with an amine, future research should focus on developing scalable and sustainable production methods for this compound. This is crucial for enabling extensive preclinical and potential clinical studies.
Key areas for methodological improvement include:
Continuous Flow Synthesis: This technology offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.
Green Chemistry Approaches: Utilizing less hazardous solvents, reducing waste, and employing catalytic methods can minimize the environmental impact of synthesis.
Novel Catalytic Systems: Exploring new catalysts for the key bond-forming reactions could improve yields and reduce reaction times.
Design of Next-Generation Analogues with Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure affect its biological activity. fiveable.medrugdesign.org For this compound, a systematic SAR exploration would be a critical next step following the identification of a primary biological target.
Key structural modifications to explore could include:
Alterations to the Dichlorophenyl Ring: Moving the positions of the chlorine atoms (e.g., to the 2,4- or 3,5-positions) or replacing them with other halogens or electron-withdrawing groups could modulate target binding and pharmacokinetic properties. nih.gov
Modification of the Butanoic Acid Chain: Varying the length of the alkyl chain, introducing branching, or incorporating cyclic structures could influence lipophilicity and conformational flexibility.
Substitution on the Sulfonamide Nitrogen: While the current structure has an unsubstituted sulfonamide nitrogen, derivatization at this position can be a strategy to fine-tune activity and selectivity.
The goal of these modifications would be to develop next-generation analogues with improved potency against the desired target and enhanced selectivity over off-targets to minimize potential side effects.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a deeper understanding of the mechanism of action of this compound and its future analogues, the integration of "omics" technologies will be invaluable. ebrary.netresearchandmarkets.comfrontlinegenomics.com These high-throughput approaches provide a global view of cellular changes in response to compound treatment.
Genomics and Transcriptomics (RNA-Seq): These methods can identify changes in gene expression patterns, revealing the cellular pathways that are modulated by the compound. This can help to confirm the intended mechanism of action and uncover unexpected off-target effects. biobide.com
Proteomics: By analyzing changes in the cellular proteome, researchers can identify the direct protein targets of the compound and downstream signaling effects.
Metabolomics: This technology assesses changes in the levels of small-molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism.
Data from these omics platforms can be integrated to build comprehensive models of the drug's mechanism of action, aiding in the identification of biomarkers for efficacy and patient stratification. biobide.com
Potential for Combination Therapies and Synergistic Effects in Preclinical Models
In many complex diseases, such as cancer and infectious diseases, combination therapies that target multiple pathways simultaneously can be more effective than monotherapy. nih.govyoutube.com Once a primary mechanism of action for this compound is established, preclinical studies should explore its potential for synergistic interactions with other therapeutic agents.
For example, if the compound is found to be an inhibitor of a specific cancer-related enzyme, it could be tested in combination with standard-of-care chemotherapeutics or targeted agents that act on different pathways. The goal would be to identify combinations that result in enhanced efficacy, reduced toxicity, or the overcoming of drug resistance. Sulfonamide combinations have a long history of use, particularly in antibacterial therapy. la.govmsdvetmanual.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.netnih.govnih.gov These computational tools can be applied at various stages of the research and development of this compound and its analogues.
Predictive Modeling: ML models can be trained on existing SAR data to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising analogues. frontiersin.orgmdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds with improved potency and selectivity. nih.gov
ADMET Prediction: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify and address potential liabilities early in the drug discovery process.
By integrating AI and ML into the research workflow, the discovery and optimization of next-generation therapeutics based on the this compound scaffold can be significantly expedited.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3,4-Dichlorobenzenesulfonamido)butanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves coupling 3,4-dichlorobenzenesulfonyl chloride with 4-aminobutanoic acid derivatives under basic conditions (e.g., using triethylamine in dry benzene or dichloromethane). Refluxing for 10–12 hours improves conversion, and purification via recrystallization (e.g., ethanol/water mixtures) enhances purity. Yield optimization requires careful stoichiometric control of the sulfonyl chloride and amine intermediates, with monitoring by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Look for absorption bands at ~1730 cm⁻¹ (carboxylic acid C=O) and ~1350–1150 cm⁻¹ (sulfonamide S=O asymmetric/symmetric stretching) .
- ¹H NMR : Expect aromatic proton signals at δ 7.20–8.12 ppm (3,4-dichlorophenyl group), a triplet for the α-CH₂ near δ 3.17–4.03 ppm, and a broad singlet for the carboxylic acid proton at δ ~12.4 ppm .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., m/z 432 for a structurally related compound) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., dichlorophenyl vs. other halogenated groups) or assay conditions. Systematic structure-activity relationship (SAR) studies should compare:
- Substituent Effects : Test analogs with modified sulfonamido linkages or carboxylic acid bioisosteres (e.g., tetrazoles) to assess pharmacophore requirements.
- Assay Conditions : Standardize in vitro models (e.g., enzyme inhibition assays against soluble epoxide hydrolase (sEH)) and control variables like pH, temperature, and co-solvents .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound, and what are critical experimental design considerations?
- Methodological Answer :
- In Vitro : Use recombinant enzyme assays (e.g., sEH phosphatase inhibition) with fluorescence-based substrates. Include positive controls (e.g., SWE101, a validated sEH inhibitor) and assess IC₅₀ values with dose-response curves .
- In Vivo : Rodent models (e.g., rats) are preferred for pharmacokinetic studies. Key parameters include oral bioavailability, plasma half-life, and tissue distribution. For toxicity, monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Q. How does the electronic environment of the 3,4-dichlorophenyl group influence the acid dissociation constant (pKa) of the carboxylic acid moiety, and what implications does this have for drug delivery?
- Methodological Answer : The electron-withdrawing dichloro substituents lower the pKa of the carboxylic acid, enhancing ionization at physiological pH. This increases solubility but may reduce membrane permeability. Computational methods (e.g., DFT calculations) can predict pKa shifts, while experimental validation requires potentiometric titration in buffered solutions. Adjusting the alkyl chain length (e.g., butanoic vs. propanoic acid) balances solubility and bioavailability .
Data Analysis and Optimization
Q. What strategies are effective for optimizing the chromatographic separation of this compound from synthetic byproducts?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid). Retention times are influenced by the compound’s hydrophobicity; method development should include spike-in experiments with known impurities (e.g., unreacted sulfonyl chloride or amine intermediates). For LC-MS compatibility, volatile buffers like ammonium acetate are preferred .
Q. How can researchers address low yields in the coupling reaction between 3,4-dichlorobenzenesulfonyl chloride and 4-aminobutanoic acid?
- Methodological Answer : Low yields may stem from hydrolysis of the sulfonyl chloride or poor nucleophilicity of the amine. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
